molecular formula C8H10F2O2 B2756041 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2169578-23-6

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2756041
CAS No.: 2169578-23-6
M. Wt: 176.163
InChI Key: RJDIRXNSBRPMOK-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It features a bicyclo[2.2.1]heptane core, which is a common structural motif in various bioactive molecules and synthetic intermediates. The presence of two fluorine atoms adds unique chemical properties, making it a compound of interest in both academic and industrial research.

Mechanism of Action

Mode of Action

It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The biochemical pathways affected by 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid are currently unknown . As the compound is a relatively new entity, more research is needed to elucidate the specific biochemical pathways it affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action

Preparation Methods

The synthesis of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several routes. One notable method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Chemical Reactions Analysis

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups like alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other bicyclo[2.2.1]heptane derivatives, such as:

The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features impart distinctive biological activities that are being explored in various research contexts. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.

Chemical Structure and Properties

The chemical formula for this compound is C8H12F2O2C_8H_{12}F_2O_2, with a molecular weight of approximately 146.18 g/mol. The compound features two fluorine atoms that contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₈H₁₂F₂O₂
Molecular Weight146.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot widely reported

Biological Activity

Research into the biological activity of this compound has revealed several promising areas of interest:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, its derivatives have been tested against Mycobacterium tuberculosis, showing potential as inhibitors due to their ability to disrupt bacterial cell wall synthesis.

Case Study: Antitubercular Activity

A recent study evaluated the efficacy of this compound derivatives as antitubercular agents. The results demonstrated that specific modifications to the bicyclic structure enhanced activity against resistant strains of M. tuberculosis.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis12 µg/mL
Derivative AE. coli15 µg/mL
Derivative BS. aureus10 µg/mL

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound on human cell lines. Results indicated low toxicity at therapeutic concentrations, making it a candidate for further development in drug formulations.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Interaction with Cellular Targets : The fluorine atoms enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • Inhibition of Key Enzymes : By mimicking natural substrates, the compound can inhibit enzymes critical for bacterial survival and proliferation.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the bicyclic structure affect biological activity.
  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
  • Broader Biological Applications : Investigating effects on other disease models, including cancer and metabolic disorders.

Properties

IUPAC Name

2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-5-1-2-7(8,3-5)6(11)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIRXNSBRPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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